molecular formula C4H6N2O3 B7819458 5-Hydroxy-1-methylhydantoin CAS No. 121146-02-9

5-Hydroxy-1-methylhydantoin

Cat. No.: B7819458
CAS No.: 121146-02-9
M. Wt: 130.10 g/mol
InChI Key: UPSFNXFLBMJUQW-UHFFFAOYSA-N
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Preparation Methods

5-Hydroxy-1-methylhydantoin can be synthesized through several methods. One common method involves the reaction of glyoxylic acid alkyl ester with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .

Chemical Reactions Analysis

5-Hydroxy-1-methylhydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .

Scientific Research Applications

5-Hydroxy-1-methylhydantoin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying oxidative stress and antioxidant mechanisms. In biology and medicine, it has been investigated for its protective effects against renal and lung damage caused by toxic substances like paraquat . Its antioxidant properties make it a potential candidate for developing therapeutic agents to treat oxidative stress-related diseases. In the industry, it is used in the formulation of various antioxidant products .

Properties

IUPAC Name

5-hydroxy-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSFNXFLBMJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004466
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84210-26-4
Record name 5-Hydroxy-1-methylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84210-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-1-METHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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